molecular formula C21H25NO4 B1589475 Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine CAS No. 149818-98-4

Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine

Cat. No. B1589475
M. Wt: 355.4 g/mol
InChI Key: XJFJKCSCNLXBCY-GOSISDBHSA-N
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Description

“Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine” is a chemical compound with the CAS number 149818-98-4 . Its formula is C21 H25 N O4 and its molecular weight is 355.431 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group attached to an amino group . The Boc group serves as a protecting group in organic synthesis .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the addition of the Boc group to amines . This is followed by the deprotection of the N-Boc group using oxalyl chloride in methanol .

Safety And Hazards

The compound is intended for R&D use only and not for medicinal, household, or other uses . Specific hazards arising from the chemical are not available .

Future Directions

The compound has potential applications in research and development. For instance, a mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .

properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(19(23)25-4)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,22,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFJKCSCNLXBCY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435499
Record name Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine

CAS RN

149818-98-4
Record name Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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